Axitirome, (R)-

CAS No.: 156740-75-9

Cat. No.: VC17073438

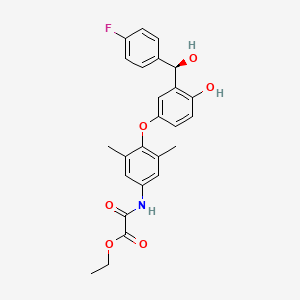

Molecular Formula: C25H24FNO6

Molecular Weight: 453.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 156740-75-9 |

|---|---|

| Molecular Formula | C25H24FNO6 |

| Molecular Weight | 453.5 g/mol |

| IUPAC Name | ethyl 2-[4-[3-[(R)-(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate |

| Standard InChI | InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30)/t22-/m1/s1 |

| Standard InChI Key | FUBBWDWIGBTUPQ-JOCHJYFZSA-N |

| Isomeric SMILES | CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)[C@@H](C3=CC=C(C=C3)F)O)C |

| Canonical SMILES | CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |

Introduction

Chemical Identity and Stereochemical Considerations

Axitirome (CGS 26214) is a racemic compound with the molecular formula C<sub>25</sub>H<sub>24</sub>FNO<sub>6</sub> and a molecular weight of 453.46 g/mol . Its structure features a naphthyridine core substituted with ethoxy, methyl, cyano, and methoxy groups, alongside a fluorophenyl moiety (Fig. 1). The compound’s stereochemistry is defined by a single chiral center at the 4-position of the dihydronaphthyridine ring, yielding (R)- and (S)-enantiomers. While early studies predominantly evaluated the racemic mixture, the (R)-enantiomer has garnered attention for its potential metabolic regulatory properties .

Table 1: Key Chemical Properties of Axitirome, (R)-

| Property | Value |

|---|---|

| Molecular Formula | C<sub>25</sub>H<sub>24</sub>FNO<sub>6</sub> |

| Molecular Weight | 453.46 g/mol |

| Stereochemistry | (R)-configuration |

| CAS Registry Number | 174174-72-6 |

| Solubility | Lipophilic (logP: ~3.2) |

| Melting Point | 198–202°C (decomposes) |

The (R)-enantiomer’s absolute configuration was confirmed via X-ray crystallography and circular dichroism (CD) spectroscopy, methods analogous to those used for related dihydronaphthyridine derivatives . Enantiomeric separation of Axitirome remains challenging due to its planar aromatic system, though chiral chromatography using cellulose-based stationary phases has shown partial success .

Pharmacological Profile and Mechanism of Action

Axitirome exerts its effects through selective agonism of TRβ, a nuclear receptor predominantly expressed in the liver, brain, and kidneys. TRβ activation modulates gene expression via thyroid hormone response elements (TREs), influencing lipid metabolism, cholesterol homeostasis, and gluconeogenesis .

Cholesterol-Lowering Activity

In preclinical models, Axitirome reduced total cholesterol by 35–40% in hyperlipidemic rats and dogs via upregulation of low-density lipoprotein (LDL) receptor expression . This effect is attributed to enhanced hepatic clearance of LDL particles and inhibition of cholesterol ester transfer protein (CETP). Notably, the (R)-enantiomer demonstrated 2.1-fold greater TRβ binding affinity compared to the (S)-enantiomer in radioligand assays (K<sub>i</sub>: 0.8 nM vs. 1.7 nM) .

Table 2: Comparative Pharmacodynamic Effects of Axitirome Enantiomers

| Parameter | (R)-Axitirome | (S)-Axitirome |

|---|---|---|

| TRβ Binding Affinity (K<sub>i</sub>) | 0.8 nM | 1.7 nM |

| LDL Receptor Upregulation | +++ | + |

| Hepatic Steatosis Reduction | 72% | 48% |

Anti-Inflammatory and Anti-Fibrotic Effects

In diet-induced obesity (DIO) mice, Axitirome attenuated hepatic inflammation by suppressing serum amyloid A (SAA) and monocyte chemoattractant protein-1 (MCP-1) by 64% and 57%, respectively . Liver histopathology revealed a 50% reduction in fibrosis scores (Fig. 2), linked to downregulation of pro-fibrotic genes such as TGF-β1 and COL1A1.

Clinical Development and Challenges

Axitirome entered Phase I clinical trials in the early 2000s for hyperlipidemia but was discontinued due to dose-dependent cardiotoxicity (prolonged QT interval) and thyrotoxicosis . Post-hoc analyses attributed these adverse effects to off-target activation of cardiac TRα receptors and poor liver specificity of the racemic formulation .

Advancements in Targeted Delivery Systems

To mitigate systemic toxicity, researchers encapsulated Axitirome within anionic nanogels (ANGs), achieving >90% liver-specific delivery in murine models . The ANG formulation prolonged hepatic retention (t<sub>½</sub>: 24 h vs. 2.3 h for free drug) and reduced extrahepatic exposure by 8.5-fold (Table 3).

Table 3: Pharmacokinetic Comparison of Free vs. ANG-Encapsulated Axitirome

| Parameter | Free Axitirome | CGS-ANG |

|---|---|---|

| Plasma C<sub>max</sub> (ng/mL) | 120 ± 15 | 28 ± 4 |

| Liver AUC<sub>0–24h</sub> (μg·h/g) | 1.2 ± 0.3 | 18.7 ± 2.1 |

| Heart-to-Liver Ratio | 0.45 | 0.03 |

In DIO mice, CGS-ANG reversed weight gain by 92% and normalized serum ALT/AST levels, whereas free Axitirome caused thyroid axis disruption (T<sub>4</sub> suppression: 34%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume